5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with ethyl, methyl, and nitrobenzyl sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amino derivatives
Substitution: Formation of alkylated imidazole derivatives
Wissenschaftliche Forschungsanwendungen
5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in biological macromolecules, leading to potential antimicrobial effects. The imidazole ring can also coordinate with metal ions, influencing enzymatic activities and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole
- 5-ethyl-4-methyl-1H-imidazole
- 2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole
Uniqueness
5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole is unique due to the presence of both ethyl and methyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the nitrobenzyl sulfanyl group provides a distinct profile that can be leveraged for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C13H15N3O2S |
---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
4-ethyl-5-methyl-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazole |
InChI |
InChI=1S/C13H15N3O2S/c1-3-12-9(2)14-13(15-12)19-8-10-4-6-11(7-5-10)16(17)18/h4-7H,3,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XIWFQSLNCJLKBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.